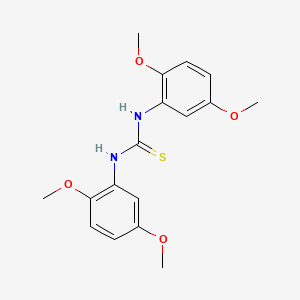
1,3-Bis(2,5-dimethoxyphenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(2,5-dimethoxyphenyl)thiourea is an organosulfur compound that belongs to the class of thioureas. Thioureas are known for their diverse biological activities and applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The compound’s structure consists of a thiourea core with two 2,5-dimethoxyphenyl groups attached to the nitrogen atoms.
準備方法
Synthetic Routes and Reaction Conditions
1,3-Bis(2,5-dimethoxyphenyl)thiourea can be synthesized through several methods. One common approach involves the reaction of 2,5-dimethoxyaniline with thiophosgene. This method, however, is hazardous due to the toxic properties of thiophosgene. An alternative and more environmentally friendly method involves the reaction of 2,5-dimethoxyaniline with carbon disulfide (CS₂) in the presence of a base, such as sodium hydroxide, to form the corresponding isothiocyanate, which then reacts with another equivalent of 2,5-dimethoxyaniline to yield the desired thiourea derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.
化学反応の分析
Types of Reactions
1,3-Bis(2,5-dimethoxyphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction of the compound can lead to the formation of corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts, along with appropriate solvents like acetic acid or dichloromethane.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
1,3-Bis(2,5-dimethoxyphenyl)thiourea has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1,3-Bis(2,5-dimethoxyphenyl)thiourea involves its interaction with various molecular targets and pathways. The compound’s thiourea moiety allows it to form strong hydrogen bonds and coordinate with metal ions, which can modulate enzyme activity and disrupt cellular processes. Additionally, its aromatic rings enable it to interact with biological membranes and proteins, contributing to its biological effects .
類似化合物との比較
1,3-Bis(2,5-dimethoxyphenyl)thiourea can be compared with other similar compounds, such as:
1,3-Bis(3,4-dichlorophenyl)thiourea: Known for its strong antioxidant activity.
1,1′-(Propane-1,3-diyl)bis(3-phenylthiourea): Studied for its nonlinear optical properties.
1,1′-(Butane-1,4-diyl)bis(3-phenylthiourea): Investigated for its thermal stability and catalytic applications.
The uniqueness of this compound lies in its specific substitution pattern on the aromatic rings, which imparts distinct chemical and biological properties compared to other thiourea derivatives.
特性
IUPAC Name |
1,3-bis(2,5-dimethoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-20-11-5-7-15(22-3)13(9-11)18-17(24)19-14-10-12(21-2)6-8-16(14)23-4/h5-10H,1-4H3,(H2,18,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWKKWSZJNRXNNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=S)NC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














